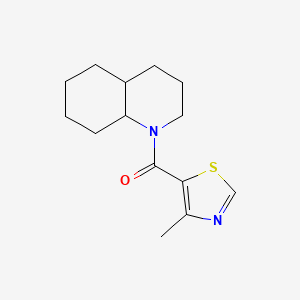
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone, also known as MTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTM is a thiomorpholine derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. In
作用机制
The mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone is not fully understood. However, it has been proposed that 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to exert a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to possess a wide range of biological activities, making it a versatile compound for studying various disease models. However, there are also limitations to using 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone in lab experiments. For example, the mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the potential toxicity of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has not been fully evaluated, which raises concerns about its safety for use in humans.
未来方向
There are several future directions for research on 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone. One area of research is the development of more potent and selective inhibitors of COX-2 and NF-κB. Another area of research is the evaluation of the safety and efficacy of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone in animal models and human clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone and its potential use in the treatment of various diseases.
合成方法
The synthesis of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone involves the reaction of 3-methylpiperidine with thiomorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone. The synthesis of 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has also been found to exhibit anti-tumor and anti-cancer properties, which suggest its potential use in cancer therapy. Additionally, 1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone has been found to possess antimicrobial properties, which make it a potential candidate for the treatment of bacterial infections.
属性
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-11-3-2-4-14(9-11)12(15)10-13-5-7-16-8-6-13/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBGWOOPTZDRHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpiperidin-1-yl)-2-thiomorpholin-4-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorobenzyl)-N'-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]ethanediamide](/img/structure/B7544568.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)

![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N'-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]ethanediamide](/img/structure/B7544588.png)

![3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)
![1-Phenyl-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7544614.png)

![6-(6-methoxy-2-methylquinolin-4-yl)-2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B7544633.png)
![4-[(3-carboxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7544642.png)
![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)